

An In-depth Technical Guide to the Structure and Stereochemistry of Nopinone

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Compound of Interest

| | |
|----------------|----------|
| Compound Name: | Nopinone |
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Abstract

Nopinone, a bicyclic monoterpenoid ketone, serves as a versatile chiral building block in organic synthesis. Its rigid bicyclo[3.1.1]heptane framework and stereogenic centers make it a valuable precursor for the asymmetric synthesis of complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of **nopinone**, including detailed spectroscopic data, experimental protocols for its synthesis, and key chemical transformations. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using logical diagrams.

Core Structure and Physicochemical Properties

Nopinone, systematically named 6,6-dimethylbicyclo[3.1.1]heptan-2-one, possesses the chemical formula C₉H₁₄O.^{[1][2]} Its structure is characterized by a four-membered ring fused with a six-membered ring, creating a rigid bicyclic system. Two methyl groups are situated at the C6 position, and a carbonyl group is located at the C2 position.

| Property | Value | Reference |
|---------------------------------------|--|---|
| IUPAC Name | 6,6-dimethylbicyclo[3.1.1]heptan-2-one | [1] |
| Molecular Formula | C ₉ H ₁₄ O | [2] |
| Molecular Weight | 138.21 g/mol | [1] [2] |
| CAS Number | 24903-95-5 (racemate), 38651-65-9 ((1R)-(+)-Nopinone) | [1] [2] |
| Boiling Point | 209 °C | [3] |
| Density | 0.981 g/mL at 25 °C | [3] |
| Refractive Index (n ²⁰ /D) | 1.479 | [3] |

Stereochemistry and Absolute Configuration

Nopinone possesses two stereogenic centers at the bridgehead carbons, C1 and C5. This gives rise to a pair of enantiomers. The commercially available and frequently utilized form is **(+)-Nopinone**, which has the (1R,5S) absolute configuration.

The stereochemistry is crucial for its application in asymmetric synthesis, where it acts as a chiral pool starting material. The specific rotation of (1R)-(+)-**Nopinone** is $[\alpha]^{20}/D +16^\circ$ (neat).[\[2\]](#)

The absolute configuration can be unambiguously described using IUPAC nomenclature and is reflected in its InChI and SMILES notations:

- (1R,5S)-(+)-**Nopinone** InChI: InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1[\[2\]](#)
- (1R,5S)-(+)-**Nopinone** SMILES: CC1(C)[C@H]2CCC(=O)[C@@H]1C2[\[2\]](#)

Spectroscopic Data

The structural elucidation of **nopinone** and its derivatives relies heavily on various spectroscopic techniques. The following tables summarize the key spectroscopic data for **nopinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|----------------------|
| 0.85 | s | 3H | syn-CH ₃ |
| 1.34 | s | 3H | anti-CH ₃ |
| 1.90 - 2.10 | m | 2H | H-7 |
| 2.25 - 2.40 | m | 2H | H-4 |
| 2.45 - 2.60 | m | 2H | H-3 |
| 2.60 - 2.75 | m | 1H | H-1 (bridgehead) |
| 2.75 - 2.90 | m | 1H | H-5 (bridgehead) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------|
| 21.4 | syn-CH ₃ |
| 26.2 | anti-CH ₃ |
| 27.8 | C-7 |
| 38.6 | C-6 |
| 39.2 | C-4 |
| 40.8 | C-3 |
| 58.1 | C-1 (bridgehead) |
| 64.2 | C-5 (bridgehead) |
| 215.8 | C-2 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of **nopinone** is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|----------------------------|
| 2930 - 2860 | Strong | C-H stretching (alkane) |
| 1710 | Strong | C=O stretching (ketone) |
| 1465 | Medium | CH ₂ bending |
| 1385, 1370 | Medium | C-H bending (gem-dimethyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **nopinone** results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 138 | Moderate | [M] ⁺ (Molecular ion) |
| 123 | Moderate | [M - CH ₃] ⁺ |
| 110 | Moderate | [M - CO] ⁺ |
| 95 | Strong | [M - C ₃ H ₇] ⁺ |
| 83 | Very Strong | [C ₆ H ₁₁] ⁺ |
| 69 | Strong | [C ₅ H ₉] ⁺ |
| 55 | Strong | [C ₄ H ₇] ⁺ |
| 41 | Strong | [C ₃ H ₅] ⁺ |

Synthesis of Nopinone

Nopinone is primarily synthesized via the oxidative cleavage of the exocyclic double bond of β -pinene, a readily available natural product. The two most common methods are ozonolysis and oxidation with potassium permanganate.

Synthesis via Oxidation with Potassium Permanganate

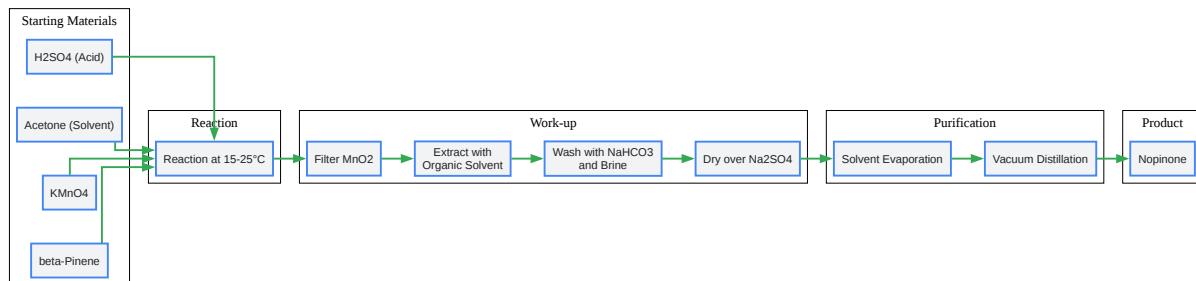
This method offers a direct conversion of β -pinene to **nopinone**.

A detailed experimental protocol based on literature is as follows:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β -pinene in a suitable solvent such as acetone. Cool the mixture in an ice bath.
- **Reagent Addition:** Slowly add a solution of potassium permanganate (KMnO₄) in water to the cooled β -pinene solution while maintaining the temperature between 15-25 °C. An acidic medium, achieved by the addition of a small amount of sulfuric acid, is often employed to facilitate the reaction.^[4]

- Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically stirred for 5 hours.[4]
- Work-up: After the reaction is complete, the manganese dioxide precipitate is filtered off. The filtrate is then extracted with an organic solvent like diethyl ether or ethyl acetate.
- Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude **nopinone** can be further purified by vacuum distillation.

A patent describes a similar process using a phase transfer catalyst to improve efficiency.[5]



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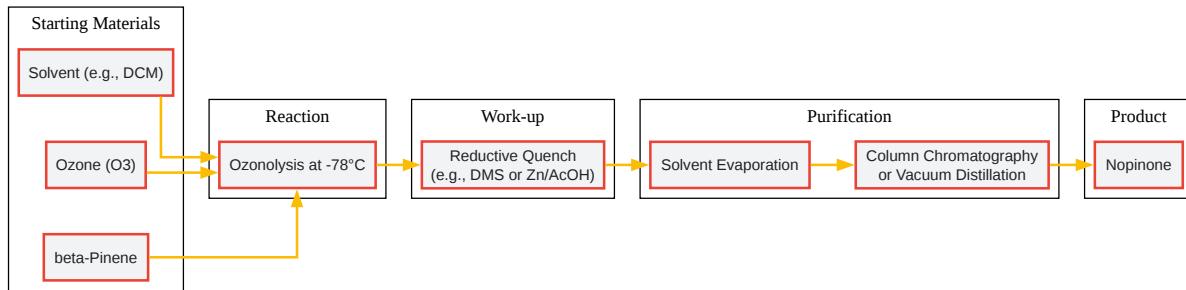
Caption: Workflow for the synthesis of **nopinone** via potassium permanganate oxidation of β -pinene.

Synthesis via Ozonolysis

Ozonolysis provides a clean and efficient method for the synthesis of **nopinone** from β -pinene.

A general procedure for the ozonolysis of β -pinene is as follows:

- Ozonolysis: A solution of β -pinene in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78°C (dry ice/acetone bath). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.
- Reductive Work-up: The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust in acetic acid, is then added to the reaction mixture to quench the intermediate ozonide and form the desired ketone.
- Purification: The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or vacuum distillation to afford pure **nopinone**.



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Caption: Workflow for the synthesis of **nopinone** via ozonolysis of β -pinene.

Conclusion

Nopinone stands as a fundamentally important chiral synthon in modern organic chemistry. Its well-defined structure and stereochemistry, readily accessible through the oxidation of β -pinene, provide a robust platform for the synthesis of a diverse array of complex molecules. The detailed spectroscopic and synthetic information compiled in this guide serves as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel chiral ligands and catalysts. A thorough understanding of the principles outlined herein is essential for the effective utilization of **nopinone** in demanding synthetic applications.

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